N,3-Dimethyl-1H-pyrazole-1-carboxamide
CAS No.:
Cat. No.: VC17240191
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9N3O |
---|---|
Molecular Weight | 139.16 g/mol |
IUPAC Name | N,3-dimethylpyrazole-1-carboxamide |
Standard InChI | InChI=1S/C6H9N3O/c1-5-3-4-9(8-5)6(10)7-2/h3-4H,1-2H3,(H,7,10) |
Standard InChI Key | FNDHDVZWFWTSIV-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1)C(=O)NC |
Introduction
Chemical Structure and Nomenclature
The IUPAC name N,3-dimethyl-1H-pyrazole-1-carboxamide specifies a pyrazole ring with methyl groups at the 3-position and the carboxamide nitrogen (Figure 1). Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol. The carboxamide group (-CONH₂) is substituted with a methyl group at the nitrogen, distinguishing it from the more commonly studied 3,5-dimethyl analogs .
Table 1: Comparative Structural Properties of Pyrazole Carboxamides
Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
N,3-Dimethyl-1H-pyrazole-1-carboxamide | 3-CH₃, N-CH₃ | C₆H₉N₃O | 139.16 |
3,5-Dimethyl-1H-pyrazole-1-carboxamide | 3-CH₃, 5-CH₃ | C₆H₉N₃O | 139.16 |
3,5-Dimethyl-N-phenyl-pyrazole-1-carboxamide | 3-CH₃, 5-CH₃, N-C₆H₅ | C₁₂H₁₃N₃O | 215.25 |
The structural distinction between N,3-dimethyl and 3,5-dimethyl isomers lies in the substitution pattern, which influences electronic distribution, solubility, and intermolecular interactions .
Synthesis and Optimization
While no direct synthetic routes for N,3-dimethyl-1H-pyrazole-1-carboxamide are documented, methods for analogous pyrazole carboxamides involve:
-
Condensation Reactions: Reacting pyrazole derivatives with carbamoyl chloride or urea in polar aprotic solvents (e.g., DMF) under reflux.
-
Regioselective Methylation: Introducing methyl groups via nucleophilic substitution or catalytic methylation. For example, 3-methylpyrazole can undergo N-methylation using methyl iodide in the presence of a base .
Key Challenges:
-
Regioselectivity: Ensuring methylation occurs at the desired nitrogen or carbon positions requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures are employed to achieve >95% purity .
Physicochemical Properties
The methyl substitutions enhance lipophilicity compared to unsubstituted pyrazole carboxamides. Predicted properties include:
-
Density: ~1.16 g/cm³ (analogous to 3,5-dimethyl-N-phenyl derivatives) .
-
Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capacity of the carboxamide group.
-
Thermal Stability: Decomposition temperatures >200°C, consistent with thermally stable pyrazole cores.
Biological Activity and Mechanisms
Pyrazole carboxamides are investigated for their antibacterial, antifungal, and enzyme-modulating activities. Although specific data on N,3-dimethyl-1H-pyrazole-1-carboxamide are lacking, extrapolations from analogs suggest:
Antibacterial Performance
-
Targets: Gram-positive bacteria (e.g., Bacillus subtilis) exhibit higher susceptibility due to cell wall structure.
-
Mode of Action: Proposed inhibition of fatty acid synthesis or interference with bacterial membrane integrity.
Table 2: Hypothesized Antibacterial Efficacy
Bacterial Strain | Expected MIC (µg/mL) | Likely Target Pathway |
---|---|---|
Staphylococcus aureus | 20–40 | Cell wall synthesis |
Escherichia coli | 40–60 | DNA gyrase |
Agricultural Applications
-
Nitrification Inhibition: Methylated pyrazoles disrupt soil microbial communities, reducing nitrate conversion and enhancing nitrogen retention.
-
Enzyme Modulation: Suppression of nitrate reductase (-30% activity) and stimulation of dehydrogenase (+15% activity) in soil samples.
Analytical Characterization
Spectroscopic Methods
-
¹H NMR: Distinct signals for methyl groups (δ 2.1–2.3 ppm) and pyrazole protons (δ 6.1–6.3 ppm) .
-
FTIR: Carboxamide C=O stretch at ~1680 cm⁻¹; N-H bend at ~1550 cm⁻¹.
Research Gaps and Future Directions
-
Synthetic Refinement: Developing regioselective methods for N-methylation to avoid 3,5-dimethyl byproducts.
-
Biological Screening: Systematic evaluation against fungal pathogens and cancer cell lines.
-
Environmental Impact: Assessing biodegradation pathways and ecotoxicological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume